molecular formula C18H25BO4 B14073984 (E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14073984
M. Wt: 316.2 g/mol
InChI Key: MMHROXPLEBAVPT-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of ethyl 3-bromo-2-methylacrylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or sodium carbonate to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester group with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl or styrene derivatives.

    Boronic Acids: Resulting from oxidation of the boronate ester group.

    Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Chemistry

In organic chemistry, (E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

While specific biological applications of this compound are not well-documented, boronate esters in general have been explored for their potential in drug delivery and as enzyme inhibitors. The unique properties of boron-containing compounds can be leveraged to design molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds is crucial for developing new materials with desirable properties.

Mechanism of Action

The primary mechanism by which (E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of a palladium complex with the boronate ester and the halide substrate, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura cross-coupling.

    4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A similar boronate ester with different substituents.

Uniqueness

(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to its specific structure, which combines an acrylate ester with a boronate ester. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C18H25BO4/c1-7-21-16(20)11-9-14-8-10-15(12-13(14)2)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3

InChI Key

MMHROXPLEBAVPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)OCC)C

Origin of Product

United States

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